2-(4-Bromo-3-nitrophenyl)acetonitrile 2-(4-Bromo-3-nitrophenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17549840
InChI: InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2
SMILES:
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol

2-(4-Bromo-3-nitrophenyl)acetonitrile

CAS No.:

Cat. No.: VC17549840

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-3-nitrophenyl)acetonitrile -

Specification

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
IUPAC Name 2-(4-bromo-3-nitrophenyl)acetonitrile
Standard InChI InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2
Standard InChI Key UGPBJGWBPLUSLJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CC#N)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(4-Bromo-3-nitrophenyl)acetonitrile (C₈H₅BrN₂O₂) comprises a benzene ring substituted with bromine at the para position (C4), a nitro group at the meta position (C3), and an acetonitrile moiety at the ortho position (C2). Its IUPAC name, 2-(4-bromo-3-nitrophenyl)acetonitrile, reflects this substitution pattern. The molecular weight is 241.04 g/mol, with an exact mass of 239.95344 Da .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₅BrN₂O₂
Molecular Weight241.04 g/mol
XLogP3 (Partition Coefficient)2.3
Hydrogen Bond Acceptors3
Rotatable Bond Count1

The SMILES notation C1=C(C(=CC(=C1)[N+](=O)[O-])Br)CC#N encodes its structure, while the InChIKey GLXYIJPBMWDLPX-UHFFFAOYSA-N provides a unique identifier .

Crystallographic and Conformational Insights

Although no crystal structure data exists for 2-(4-bromo-3-nitrophenyl)acetonitrile, related bromonitroaromatic compounds exhibit planar benzene rings with dihedral angles between substituents. For example, 4-bromo-N-(2-nitrophenyl)benzamide shows dihedral angles of 16.78°–18.87° between its aromatic rings . Such data suggest that steric and electronic interactions between the bromine, nitro, and nitrile groups likely influence the compound’s conformation and reactivity.

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 2-(4-bromo-3-nitrophenyl)acetonitrile may follow methodologies analogous to those used for 2-(2-bromo-4-nitrophenyl)acetonitrile (CAS 543683-48-3) . A representative protocol involves:

  • Nucleophilic Aromatic Substitution: Reacting 2-bromo-1-fluoro-3-nitrobenzene with ethyl cyanoacetate in the presence of sodium hydride (NaH) in 1,4-dioxane.

  • Acid Hydrolysis: Treating the intermediate with hydrochloric acid to yield the nitrile .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsOutcome
Nucleophilic SubstitutionNaH, 1,4-dioxane, 0°C → RT, 16 hEthyl 2-(bromonitrophenyl)cyanoacetate
Hydrolysis37% HCl, reflux, 24 h2-(4-Bromo-3-nitrophenyl)acetonitrile

Mechanistic Considerations

The nitro group’s electron-withdrawing effect activates the benzene ring for electrophilic substitution, while bromine’s steric bulk directs incoming nucleophiles to specific positions. In the proposed pathway, the cyanoacetate anion attacks the electron-deficient aromatic ring, displacing fluoride and forming a carbon-carbon bond. Subsequent hydrolysis eliminates the ester group, yielding the nitrile .

Physicochemical and Computational Properties

Solubility and Stability

Computational models predict moderate lipophilicity (XLogP3 = 2.3), suggesting solubility in organic solvents like dichloromethane or ethyl acetate. The nitro and bromine groups may confer sensitivity to light and heat, necessitating storage under inert conditions .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include ν(C≡N) ~2240 cm⁻¹, ν(NO₂) asymmetric stretch ~1520 cm⁻¹, and ν(C-Br) ~650 cm⁻¹.

  • NMR Spectroscopy: ¹H NMR would show aromatic protons as a multiplet (δ 7.5–8.5 ppm), with the nitrile carbon appearing at δ ~115 ppm in ¹³C NMR .

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